3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of pyridine derivatives with isopropylpiperidine under controlled conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in binding studies and receptor analysis.
Medicine: This compound is explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine can be compared with other piperidine derivatives such as:
- 3-(1-Naphthylmethoxy)pyridin-2-amine
- 3-(Benzyloxy)pyridin-2-amine
- N-cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific isopropylpiperidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H2,14,15) |
InChI Key |
WNTJVHJPBNJFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
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